1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
The compound 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a structurally complex molecule featuring a 2-methoxyphenyl-substituted cyclopropane core conjugated to a piperazine-thiadiazole moiety.
Properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-23-14-5-3-2-4-13(14)17(6-7-17)16(22)21-10-8-20(9-11-21)15-12-18-24-19-15/h2-5,12H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRQKOKKYYIOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCN(CC3)C4=NSN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The 2-methoxyphenylcyclopropanecarbonyl group is synthesized via Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride. Aluminum chloride (AlCl₃) in dichloromethane facilitates electrophilic aromatic substitution, yielding 1-(2-methoxyphenyl)cyclopropanecarboxylic acid (Yield: 72–78%).
Reaction Conditions :
Cyclopropanation Alternatives
Alternative routes employ Simmons-Smith cyclopropanation of 2-methoxycinnamic acid derivatives using diiodomethane and a zinc-copper couple. This method avoids harsh acids but requires strict anhydrous conditions.
Piperazine Core Functionalization
N-Acylation of Piperazine
The carboxylic acid is activated as an acyl chloride (SOCl₂, reflux) and coupled with piperazine in the presence of a base:
$$
\text{1-(2-Methoxyphenyl)cyclopropanecarbonyl chloride} + \text{Piperazine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]piperazine}
$$
Optimization :
- Solvent : Dichloromethane > THF due to better solubility of intermediates.
- Base : Triethylamine (2.5 eq) achieves 85% yield vs. 68% with K₂CO₃.
- Temperature : 0°C → RT minimizes side reactions (e.g., over-acylation).
Alternative Synthetic Strategies
Reductive Amination
A patent route condenses 1,2,5-thiadiazole-3-carbaldehyde with 1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazine using sodium cyanoborohydride (NaBH₃CN) in MeOH. However, competing imine formation reduces yield to 55%.
Ullmann Coupling
Copper-catalyzed coupling of 3-iodo-1,2,5-thiadiazole with piperazine derivatives in DMSO at 120°C achieves 70% yield but requires expensive ligands (e.g., 1,10-phenanthroline).
Purification and Characterization
Chromatography
Crude product is purified via flash chromatography (SiO₂, gradient elution from 20% to 50% EtOAc/hexane). Analytical HPLC (C18 column, MeCN/H₂O + 0.1% TFA) confirms >98% purity.
Spectroscopic Data
- HRMS (ESI+) : m/z calcd for C₁₇H₂₀N₄O₂S [M+H]⁺: 344.4; found: 344.3.
- $$ ^1H $$ NMR (DMSO-d₆) : δ 8.15 (s, 1H, thiadiazole-H), 7.40–7.30 (m, 2H, aryl-H), 6.95 (d, J = 8.2 Hz, 1H), 3.80 (s, 3H, OCH₃), 3.65–3.50 (m, 4H, piperazine-H), 2.95–2.80 (m, 4H), 1.75–1.60 (m, 4H, cyclopropane-H).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (thiadiazole ring).
Scale-Up and Process Optimization
Cost-Effective Steps
Environmental Impact
- PMI (Process Mass Intensity) : 32 kg/kg (benchmark for similar APIs: 25–40 kg/kg).
- Waste Streams : Aqueous K₂CO₃ and solvent residues are neutralized and incinerated.
Chemical Reactions Analysis
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.
Scientific Research Applications
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its unique structural features.
Medicine: Research has indicated potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Aryl Groups
Key structural analogs include:
Key Findings :
- The 2-methoxyphenylpiperazine moiety is critical for receptor binding (e.g., dopamine D2) and enzyme inhibition. Substitutions on the piperazine nitrogen (e.g., sulfonamide, phenoxyethyl) modulate activity and selectivity .
- Antioxidant properties in HBK derivatives correlate with methylphenoxy substitutions, while chlorination reduces efficacy .
Cyclopropane-Containing Piperazine Derivatives
Key Findings :
- Cyclopropane rings improve metabolic stability and binding pocket complementarity. Fluorine substitution (as in the 4-fluorophenyl analog) may enhance pharmacokinetics .
- Chlorinated cyclopropane derivatives (e.g., dichloro-methylcyclopropane) are rare but may confer unique steric/electronic effects .
Thiadiazole/Thiazole-Containing Piperazines
Structural-Activity Relationship (SAR) Insights
- Piperazine Core : Essential for receptor binding (e.g., dopamine D2, 5-HT1A). N-substitutions (e.g., sulfonamide, cyclopropanecarbonyl) dictate target specificity .
- 2-Methoxyphenyl Group : Enhances lipophilicity and CNS penetration. Methoxy’s electron-donating effects stabilize receptor interactions .
- Thiadiazole vs. Thiazole : Thiadiazole’s electron-deficient nature favors interactions with enzymes (e.g., IDH1), while thiazole’s sulfur atom may improve antibacterial activity .
Biological Activity
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that has drawn attention for its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, cytotoxicity, and other biological effects.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : 1-[1-(2-methoxyphenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 368.43 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably:
- It may inhibit enzymes involved in metabolic pathways, potentially influencing lipid metabolism and cellular proliferation.
- The thiadiazole moiety is known for its role in modulating receptor activity, which may contribute to the compound's therapeutic effects.
Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has been tested against various cancer cell lines. In vitro studies show IC50 values ranging from 34.31 to 39.78 µM in tumor models, which are comparable to established chemotherapeutics like Abamectin (ABZ) and Ivermectin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB 231 | 34.31 |
| Abamectin | MDA-MB 231 | 83.1 |
| Ivermectin | MDA-MB 231 | 38.29 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Although specific data for this compound is limited, similar piperazine derivatives have shown promising results in inhibiting bacterial growth and enzyme activity.
Neuropharmacological Effects
Studies have indicated that the compound can cross the blood-brain barrier effectively:
- Biodistribution : In vivo studies using radiolabeled variants showed significant uptake in brain regions such as the hippocampus (0.87% ID/g at 15 minutes post-injection), suggesting potential applications in neurological disorders .
Case Studies
A notable study involved the evaluation of the compound's effects on muscle larvae of Trichinella spiralis. The results indicated a mortality rate significantly higher than that of standard treatments, demonstrating its potential as an anthelmintic agent .
Q & A
Q. Advanced Research Focus
- Microsomal Stability : Incubate with rat liver microsomes (NADPH regeneration system) and quantify parent compound loss via LC-MS/MS over 60 minutes .
- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect thiol adducts indicative of bioactivation risks .
- Zebrafish Toxicity : Evaluate LC₅₀ and teratogenicity at 24–72 hpf, correlating results with LogP (predicted: ~2.8) to assess membrane permeability .
How can researchers reconcile discrepancies in reported biological activities of structurally similar piperazine derivatives?
Advanced Research Focus
Contradictions may stem from assay conditions or substituent stereochemistry. Mitigation strategies include:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (nM vs. μM) and adjust for batch purity (e.g., HPLC >95% ).
- Stereochemical Profiling : Synthesize enantiomers via chiral HPLC (Chiralpak AD-H column) and test separately to isolate bioactivity .
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain variability .
What computational tools are most effective for predicting SAR in this compound class?
Q. Basic Research Focus
- QSAR Modeling : Train models on datasets of piperazine-thiadiazole analogs (e.g., pIC₅₀, LogP) using Random Forest or SVM algorithms .
- Molecular Dynamics : Simulate ligand-receptor complexes (GROMACS) to assess binding mode stability over 100 ns trajectories .
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to forecast BBB permeability (likely low due to high TPSA >80 Ų ).
How should researchers approach scale-up synthesis while maintaining purity?
Q. Advanced Research Focus
- Flow Chemistry : Implement continuous flow reactors for cyclopropanation (residence time: 10 min, 100°C) to minimize side products .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) using polymorph prediction software (Mercury CSD) .
- Quality Control : Validate batches via ¹H-NMR (integration of aromatic vs. aliphatic protons) and LC-MS (ESI+ mode) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
